![molecular formula C9H9ClN4O2S B14038303 Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)
Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate is a heterocyclic compound that belongs to the thiazole and pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazolo[5,4-d]pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate involves its interaction with various molecular targets. The compound is known to inhibit enzymes such as poly(ADP-ribose) polymerase-1, which plays a role in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. Additionally, the compound may interact with other cellular pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[5,4-d]pyrimidines: Another class of compounds with a fused thiazole and pyrimidine ring, known for their antimicrobial and anticancer properties.
Uniqueness
Ethyl (7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl carbamate group enhances its solubility and bioavailability, making it a more effective candidate for drug development compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H9ClN4O2S |
|---|---|
Peso molecular |
272.71 g/mol |
Nombre IUPAC |
ethyl N-(7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C9H9ClN4O2S/c1-3-16-9(15)14-8-13-5-6(10)11-4(2)12-7(5)17-8/h3H2,1-2H3,(H,13,14,15) |
Clave InChI |
VVFKWBPGTKRJDO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC2=C(S1)N=C(N=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine](/img/structure/B14038230.png)
![(3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate](/img/structure/B14038238.png)
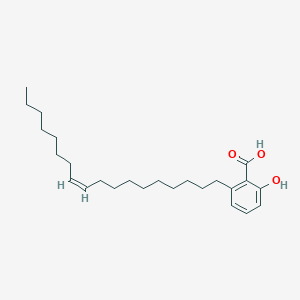
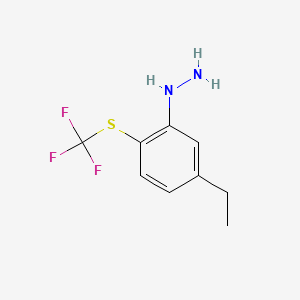
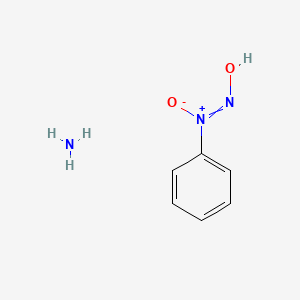


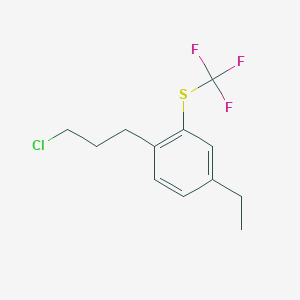
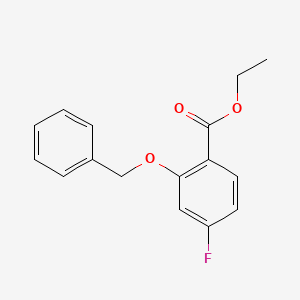
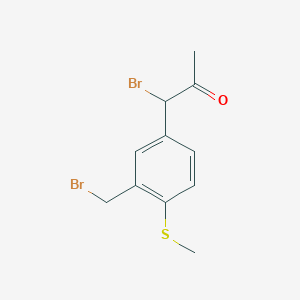
![Ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidin-2-carboxylate](/img/structure/B14038305.png)

![2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)
